molecular formula C22H22FN B11703977 2-(4-Fluorophenyl)-5-(4-pentylphenyl)pyridine

2-(4-Fluorophenyl)-5-(4-pentylphenyl)pyridine

Cat. No.: B11703977
M. Wt: 319.4 g/mol
InChI Key: SOQUCLUCBHYUNH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(4-pentylphenyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a 4-fluorophenyl group and a 4-pentylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(4-pentylphenyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 4-pentylbenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with a suitable pyridine derivative under controlled conditions.

    Cyclization: The intermediate product is then subjected to cyclization to form the pyridine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(4-pentylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(4-pentylphenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(4-pentylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentylphenyl 2-chloro-4-(4-pentylbenzoyloxy)benzoate
  • N-Benzylidene-1,1-dimethyl-2-(4-fluorophenyl)ethylamine
  • 2-Chloro-N-Methylacetoacetamide

Uniqueness

2-(4-Fluorophenyl)-5-(4-pentylphenyl)pyridine stands out due to its unique combination of a fluorophenyl and pentylphenyl group attached to a pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H22FN

Molecular Weight

319.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(4-pentylphenyl)pyridine

InChI

InChI=1S/C22H22FN/c1-2-3-4-5-17-6-8-18(9-7-17)20-12-15-22(24-16-20)19-10-13-21(23)14-11-19/h6-16H,2-5H2,1H3

InChI Key

SOQUCLUCBHYUNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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